molecular formula C11H7FN2O4 B1440153 2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1204296-77-4

2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No. B1440153
CAS RN: 1204296-77-4
M. Wt: 250.18 g/mol
InChI Key: RQCMYPQXLSXUBF-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid, also known as 2-FBAO, is an organic compound that is widely used in scientific research. It is a derivative of oxazole, a heterocyclic compound that is composed of three carbon atoms and two nitrogen atoms. It is often used as an intermediate in the synthesis of other compounds and as a starting material in organic synthesis. 2-FBAO has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has demonstrated the utility of "2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid" in synthesizing new heterocyclic compounds with potential anticancer and antimicrobial activities. For instance, Bhat et al. (2004) reported the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles starting from triazoles and fluorobenzoic acids, showcasing in vitro anticancer activity in several compounds (Bhat, Prasad, Poojary, & Holla, 2004). Similarly, Rudenko et al. (2011) explored reactions of N‐arylmaleimides with 3‐amino‐1,2,4‐triazole leading to compounds that could have further implications in drug development (Rudenko, Komykhov, Musatov, Konovalova, Shishkin, & Desenko, 2011).

Antibacterial and Antifungal Applications

A study by Chavan and Pai (2007) on N-substituted-3-chloro-2-azetidinones derived from aminobenzothiazole carboxylic acid showed significant antibacterial activity against various microorganisms, highlighting its potential as a precursor for antibacterial agents (Chavan & Pai, 2007).

Material Science and Chemical Synthesis

The compound has also found applications in material science and synthetic chemistry. For example, Kaiser et al. (2000) conducted X-ray crystal structures of Boc-protected derivatives of di- and tripeptide mimetics containing oxazole and thiazole, offering insights into the conformational properties of these compounds and their potential applications in designing novel materials and bioactive molecules (Kaiser, Videnov, Maichle‐Mössmer, Strähle, & Jung, 2000).

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-7-4-2-1-3-6(7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCMYPQXLSXUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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